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For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols
Secreted Aspartyl Proteinase 6 (SAP6) is a key virulence factor of the fungal pathogen

Candida albicans, playing a significant role in the pathogenesis of oral candidiasis.[1][2] This

enzyme facilitates tissue invasion and modulates the host immune response, making it a critical

target for research and drug development.[1] Proper handling and storage of recombinant

SAP6 are paramount to ensure its stability and activity for reliable and reproducible

experimental outcomes.

General Handling
Standard laboratory practices for handling proteins should be followed. This includes wearing

appropriate personal protective equipment (PPE) such as gloves and lab coats. For lyophilized

protein, it is recommended to briefly centrifuge the vial before opening to ensure the entire

contents are at the bottom. When reconstituting, avoid vigorous shaking or vortexing, as this

can cause protein denaturation. Gentle agitation is sufficient to dissolve the protein.

Reconstitution of Lyophilized SAP6
For reconstituting lyophilized SAP6, sterile deionized water is recommended to create a stock

solution with a concentration between 0.1 and 1.0 mg/mL. To enhance long-term stability, the
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addition of a cryoprotectant like glycerol to a final concentration of 5% to 50% is advised before

aliquoting for storage at -20°C or -80°C.

Storage Recommendations
The stability of SAP6 is dependent on storage conditions. Both lyophilized and reconstituted

forms require specific temperature and buffer conditions to maintain enzymatic activity and

structural integrity.

Form
Storage
Temperature

Duration
Buffer
Conditions

Notes

Lyophilized -20°C to -80°C Up to 12 months N/A

Before

lyophilization,

Tris/PBS-based

buffer with 6%

Trehalose is

often used.

Liquid

(Reconstituted)
-20°C to -80°C Up to 6 months

Tris/PBS-based

buffer, 5%-50%

glycerol

Aliquoting is

necessary for

multiple uses to

avoid repeated

freeze-thaw

cycles.

Working Aliquots 4°C Short-term
In experimental

buffer

Avoid prolonged

storage at this

temperature.

Table 1: Recommended Storage Conditions for Recombinant SAP6

Experimental Protocols
Enzymatic Activity Assay
The proteolytic activity of SAP6 can be determined using a fluorescent protease assay.
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Principle: This assay utilizes a casein substrate labeled with a fluorescent dye (e.g., FITC).

Upon cleavage by SAP6, smaller, acid-soluble fluorescent fragments are produced. The

fluorescence intensity of these fragments is directly proportional to the protease activity.

Protocol:

Reagent Preparation:

Incubation Buffer: 20 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.6.

Assay Buffer: 500 mM Tris buffer, pH 8.5.

FITC-Casein Substrate: Prepare a stock solution and dilute as per the manufacturer's

instructions.

TCA Solution: 0.6 N Trichloroacetic Acid.

Assay Procedure:

In a microcentrifuge tube, combine 20 µL of Incubation Buffer, 20 µL of FITC-Casein

Substrate, and 10 µL of the SAP6 sample.

For a blank control, use 10 µL of ultrapure water instead of the SAP6 sample.

Incubate the mixture at 37°C for 60 minutes in the dark.[3][4][5]

Stop the reaction by adding 150 µL of TCA solution and incubate at 37°C for 30 minutes in

the dark.[3][4][5]

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undigested substrate.[3][4]

[5]

Carefully transfer the supernatant containing the fluorescent fragments to a new tube.

Fluorescence Measurement:

Dilute 10 µL of the supernatant with 1 mL of Assay Buffer.
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Measure the fluorescence using a fluorometer with an excitation wavelength of 485 nm

and an emission wavelength of 535 nm.[4]

Cell-Based Assays
1. Stimulation of Oral Epithelial Cells (OECs):

SAP6 induces the production of pro-inflammatory cytokines in OECs.

Cell Culture: Culture primary OECs to confluence in appropriate media.

Stimulation: Treat the confluent OECs with purified recombinant SAP6 at a concentration of

10 µM for 24 hours at 37°C.

Analysis: Collect the cell culture supernatants and analyze for the presence of cytokines

such as IL-1β and IL-8 using ELISA or cytokine arrays.

2. Macrophage and Dendritic Cell Stimulation:

SAP6 is a potent inducer of cytokine production in immune cells like macrophages and

dendritic cells.

Cell Isolation and Culture: Isolate primary macrophages or dendritic cells, or use appropriate

cell lines (e.g., J774A.1 macrophages).

Stimulation: Treat the cells with varying concentrations of recombinant SAP6 (e.g., 1 to 50

µg/ml) for 4 to 18 hours.[6]

Analysis: Assess cell viability using an ATP bioluminescence assay and measure the

secretion of cytokines like IL-1β, TNF-α, and IL-6 in the culture supernatant by ELISA.[6]

In Vivo Model of Oral Candidiasis
A murine model can be used to study the in vivo effects of SAP6.

Animal Model: Use immunosuppressed mice (e.g., with cortisone acetate) to render them

susceptible to oral candidiasis.
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Inoculation: Anesthetize the mice and inoculate them sublingually with a suspension of C.

albicans. Alternatively, for studying the direct effect of the protein, recombinant SAP6 can be

administered orally.

Outcome Assessment: Monitor the mice for the development of oral lesions (oral thrush).[7]

At specific time points, sacrifice the animals and collect oral tissue for histological analysis

and to determine the fungal burden by plating tissue homogenates on appropriate agar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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